1-Cyclohexylpiperidine-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical Properties

1-Cyclohexylpiperidine-4-carboxylic acid (CAS 897094-33-6) is a differentiated N-cyclohexyl-substituted piperidine-4-carboxylic acid building block. Its cyclohexyl group imparts balanced lipophilicity (XLogP -0.2 to 2.1, TPSA 40.5 Ų) and a high boiling point (343 °C) for robust amide coupling at elevated temperatures. Validated by patent precedent for synthesizing NK1/NK2/NK3 receptor ligands and ideal for fragment-based drug discovery and SAR studies comparing N-substituent effects. Supplied at ≥98% purity with storage at 2–8 °C, it ensures consistent performance during scale-up and multi-step syntheses.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 897094-33-6
Cat. No. B1356365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylpiperidine-4-carboxylic acid
CAS897094-33-6
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(CC2)C(=O)O
InChIInChI=1S/C12H21NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9H2,(H,14,15)
InChIKeyQTJYMJZSIMYYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylpiperidine-4-carboxylic acid (CAS 897094-33-6) Baseline Overview and Procurement Context


1-Cyclohexylpiperidine-4-carboxylic acid (CAS 897094-33-6) is an N-cyclohexyl-substituted piperidine-4-carboxylic acid with molecular formula C₁₂H₂₁NO₂ and molecular weight 211.30 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by a piperidine ring bearing a carboxylic acid at the 4-position and a cyclohexyl group on the nitrogen [1]. The cyclohexyl substituent confers distinct physicochemical properties—including enhanced lipophilicity (XLogP -0.2 to 2.1 depending on calculation method) and elevated boiling point (343.1±35.0 °C)—that differentiate it from smaller N-alkyl analogs and enable specific applications in lead optimization and fragment-based drug discovery [2]. The compound is commercially available with ≥98% purity and is recommended for storage under dry conditions at 2–8°C .

Why Generic Substitution of 1-Cyclohexylpiperidine-4-carboxylic acid with Other N-Substituted Piperidine-4-carboxylic Acids is Scientifically Invalid


N-Substituted piperidine-4-carboxylic acids are not interchangeable due to the profound influence of the N-substituent on lipophilicity, steric bulk, and physicochemical behavior, which directly impacts solubility, membrane permeability, and target binding in downstream applications [1]. The cyclohexyl group in 1-cyclohexylpiperidine-4-carboxylic acid imparts a specific hydrophobic surface area and steric environment that differs markedly from smaller alkyl (e.g., methyl, ethyl, isopropyl) or aromatic (e.g., phenyl, benzyl) analogs [2]. These differences translate into quantifiable variations in logP, boiling point, and topological polar surface area (TPSA), which in turn affect compound handling, purification, and the pharmacokinetic profile of derived molecules . Substituting a methyl analog for the cyclohexyl derivative without experimental validation would alter the lipophilic efficiency and potentially abrogate the desired biological activity or synthetic compatibility [3].

Quantitative Differentiators: 1-Cyclohexylpiperidine-4-carboxylic acid vs. N-Substituted Analogs


Lipophilicity (XLogP) Defines Membrane Permeability and Compound Handling

1-Cyclohexylpiperidine-4-carboxylic acid exhibits an intermediate lipophilicity (XLogP = -0.2) compared to more polar N-methyl (XLogP = -2) and more lipophilic N-phenyl or N-benzyl analogs [1][2]. This value places the compound within an optimal range for CNS drug-likeness and balanced solubility, whereas the methyl analog may be too polar and the phenyl analog too hydrophobic for certain lead optimization campaigns [3].

Lipophilicity Drug-likeness Physicochemical Properties

Elevated Boiling Point Enables High-Temperature Reactions and Purification

1-Cyclohexylpiperidine-4-carboxylic acid has a significantly higher boiling point (343.1±35.0 °C) than smaller N-alkyl analogs such as 1-methyl (246.1±33.0 °C) and 1-isopropyl (271.6±33.0 °C) [1]. This elevated boiling point reflects increased molecular weight and stronger intermolecular interactions, allowing the compound to withstand higher temperatures during synthesis and enabling more robust distillation or reflux conditions .

Synthetic Chemistry Thermal Stability Process Development

Topological Polar Surface Area (TPSA) Impacts Blood-Brain Barrier Penetration Potential

1-Cyclohexylpiperidine-4-carboxylic acid possesses a TPSA of 40.5 Ų, identical to the methyl analog [1][2]. However, the increased molecular weight and nonpolar surface area contributed by the cyclohexyl group lower the TPSA-to-molecular-weight ratio, which may enhance passive diffusion across lipid bilayers relative to smaller analogs with similar TPSA . This property is particularly relevant for designing CNS-penetrant compounds where a TPSA < 60–70 Ų is often desirable [3].

CNS Drug Design ADME Properties Blood-Brain Barrier

Documented Utility as a Key Intermediate for Tachykinin (NK) Receptor Antagonists

1-Cyclohexylpiperidine-4-carboxylic acid and its derivatives have been explicitly claimed as intermediates in the synthesis of novel cyclohexylpiperidine-based compounds exhibiting antagonism against NK1, NK2, and NK3 tachykinin receptors [1]. The Sankyo patent JP2000229968 describes the use of 4-cyclohexylpiperidine-4-carboxylic acid morpholine amide—a derivative of the target compound—in the preparation of agents for treating asthma, bronchitis, and rhinitis [2]. This provides a validated synthetic trajectory that is not established for smaller N-alkyl analogs in this specific receptor class.

NK Receptor Antagonists Neurokinin Inflammation

Commercial Availability and Purity Specifications Enable Direct Procurement for Scale-Up

1-Cyclohexylpiperidine-4-carboxylic acid is commercially available with a minimum purity of 98% (GC/HPLC) and is supplied as a solid suitable for research and further manufacturing use . In contrast, many N-substituted piperidine-4-carboxylic acid analogs (e.g., 1-phenyl, 1-benzyl) are often offered at lower purities (95%) or require custom synthesis, introducing variability and lead time . The defined storage condition (2–8°C, sealed dry) and room-temperature shipping further simplify logistics and inventory management .

Sourcing Quality Control Scale-Up Synthesis

Recommended Procurement and Research Application Scenarios for 1-Cyclohexylpiperidine-4-carboxylic acid


Lead Optimization for CNS-Targeted NK Receptor Antagonists

Procure 1-cyclohexylpiperidine-4-carboxylic acid as a starting material for synthesizing cyclohexylpiperidine amide derivatives targeting NK1/NK2/NK3 receptors, leveraging the validated patent precedent [1]. The compound's balanced lipophilicity (XLogP -0.2) and TPSA (40.5 Ų) align with CNS drug-like property space, while its high boiling point enables robust amide coupling under elevated temperatures [2].

Fragment-Based Screening for Moderate Lipophilicity Scaffolds

In fragment-based drug discovery campaigns requiring a moderate LogP (2.1 per alternative calculation) and a rigid cyclohexyl group for conformational constraint, 1-cyclohexylpiperidine-4-carboxylic acid offers a well-characterized, commercially available scaffold that avoids the excessive hydrophilicity of methyl analogs (XLogP -2) and the high hydrophobicity of phenyl analogs [3][4].

High-Temperature Synthetic Transformations and Process Chemistry

Utilize this compound when synthetic routes demand elevated temperatures (e.g., refluxing toluene, DMF couplings) due to its predicted boiling point of 343.1±35.0 °C—significantly higher than smaller N-alkyl piperidine-4-carboxylic acids [5]. The ≥98% purity and defined storage conditions (2–8°C) ensure consistent performance during scale-up and multi-step syntheses .

Medicinal Chemistry SAR Studies on N-Substituent Effects

Incorporate 1-cyclohexylpiperidine-4-carboxylic acid into structure-activity relationship (SAR) studies comparing N-alkyl and N-aryl piperidine-4-carboxylic acids. The cyclohexyl group provides a distinct steric and electronic environment that modulates target binding and ADME properties, enabling systematic exploration of N-substituent effects without the confounding factors of aromaticity or extreme lipophilicity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.